

N-(2,6-dimethylphenyl)pyridine-2-carboxamide molecular weight and formula

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Compound of Interest

N-(2,6-dimethylphenyl)pyridine-2carboxamide

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In-Depth Technical Guide: N-(2,6-dimethylphenyl)pyridine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and relevant pathways associated with **N-(2,6-dimethylphenyl)pyridine-2-carboxamide**. The information is intended for professionals in the fields of chemical research and drug development.

Core Compound Data

N-(2,6-dimethylphenyl)pyridine-2-carboxamide is an organic compound featuring a pyridine ring linked to a 2,6-dimethylphenyl group via an amide bond. It is essential to distinguish this compound from the closely related N-(2,6-dimethylphenyl)-6-oxo-1H-pyridine-2-carboxamide, which contains an additional oxygen atom.

Quantitative Data Summary

The key quantitative data for **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** are summarized in the table below for easy reference and comparison.



Property	Value
Molecular Formula	C14H14N2O
Molecular Weight	226.27 g/mol
CAS Number	39627-98-0

Experimental Protocols

The synthesis of **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** typically involves the coupling of a picolinic acid derivative with 2,6-dimethylaniline. A general and representative experimental protocol for this amidation reaction is provided below. This method is based on the common laboratory practice of activating the carboxylic acid with a chlorinating agent followed by nucleophilic substitution by the amine.

General Synthesis Protocol: Amide Coupling via Acyl Chloride

Objective: To synthesize **N-(2,6-dimethylphenyl)pyridine-2-carboxamide** from picolinic acid and 2,6-dimethylaniline.

Reagents and Materials:

- Picolinic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- 2,6-dimethylaniline
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Triethylamine (Et₃N) or other suitable non-nucleophilic base
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle
- Rotary evaporator
- Equipment for column chromatography (silica gel, solvents)

Procedure:

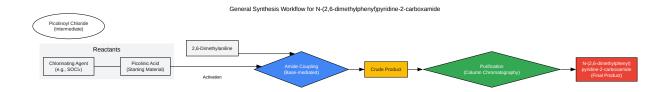
- Activation of Picolinic Acid:
 - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve picolinic acid (1.0 eq) in anhydrous DCM.
 - Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.2 1.5 eq) or oxalyl chloride (1.2 1.5 eq) dropwise to the stirred solution.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of picolinoyl chloride is complete at this stage.
- Amide Formation:
 - In a separate flask, dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.5 2.0 eq) in anhydrous DCM.
 - Cool this solution to 0 °C.
 - Slowly add the freshly prepared picolinoyl chloride solution from step 1 to the solution of 2,6-dimethylaniline.



- Allow the reaction mixture to stir at room temperature overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
 - The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure N-(2,6dimethylphenyl)pyridine-2-carboxamide.

Signaling Pathways and Experimental Workflows

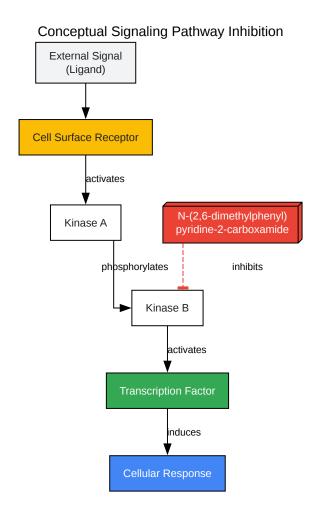
The following diagrams illustrate the general logic of the synthesis and a conceptual signaling pathway where such a molecule could be involved.



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Caption: General workflow for the synthesis of **N-(2,6-dimethylphenyl)pyridine-2-carboxamide**.





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